1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole
Description
This compound features a pyrazole ring substituted with a sulfonyl group attached to a dichloro-methoxyphenyl moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O3S/c1-17-9-5-8(12)10(6-7(9)11)18(15,16)14-4-2-3-13-14/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXMREFNKIJYDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)S(=O)(=O)N2C=CC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloro-4-methoxybenzenesulfonyl chloride and pyrazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-dichloro-4-methoxybenzenesulfonyl chloride is reacted with pyrazole in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to yield the desired product.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-1H-pyrazole can be compared with other similar compounds, such as:
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine: This compound shares a similar sulfonyl-phenyl structure but differs in the heterocyclic ring, which can lead to different chemical and biological properties.
1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(diphenylmethyl)piperazine: Another related compound with variations in the substituents on the phenyl ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
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